molecular formula C8H13ClN2OS B14272148 3-Chloro-4-hexyloxy-1,2,5-thiadiazole CAS No. 178369-94-3

3-Chloro-4-hexyloxy-1,2,5-thiadiazole

Cat. No.: B14272148
CAS No.: 178369-94-3
M. Wt: 220.72 g/mol
InChI Key: PGNAJARFFVITCJ-UHFFFAOYSA-N
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Description

3-Chloro-4-hexyloxy-1,2,5-thiadiazole is a specialized chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules that are biologically active. Specifically, this compound is a critical building block in the synthetic pathway for Xanomeline , a muscarinic acetylcholine receptor agonist that has been extensively investigated for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia . The structure of this compound features a reactive chloro group on the 1,2,5-thiadiazole ring, which makes it a versatile handle for further functionalization via nucleophilic substitution reactions. The hexyloxy chain at the 4-position is a characteristic feature associated with compounds that exhibit affinity for muscarinic receptors . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new receptor-specific ligands . Beyond its neurological applications, the 1,2,5-thiadiazole scaffold is also being explored in other research areas, including the development of eco-friendly corrosion inhibitors for industrial applications, as demonstrated by studies on closely related morpholino-substituted analogs . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

178369-94-3

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

3-chloro-4-hexoxy-1,2,5-thiadiazole

InChI

InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3

InChI Key

PGNAJARFFVITCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NSN=C1Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Preformed Thiadiazole Intermediates

The most widely reported method involves substituting a chlorine atom at the 3-position of 3-chloro-4-hydroxy-1,2,5-thiadiazole or its derivatives with a hexyloxy group.

Alkoxylation with Sodium Hexyloxide

Reaction Scheme :
$$
\text{3-Chloro-4-hydroxy-1,2,5-thiadiazole} + \text{1-Hexanol} \xrightarrow{\text{Base}} \text{3-Chloro-4-hexyloxy-1,2,5-thiadiazole}
$$

Conditions :

  • Base : Sodium hydroxide (1.0–1.5 equiv) or potassium carbonate.
  • Solvent : 1-Hexanol (neat) or dimethylformamide (DMF).
  • Temperature : 120–130°C, 1–2 hours.
  • Yield : 85–92%.

Procedure :

  • 3-Chloro-4-hydroxy-1,2,5-thiadiazole (1.0 equiv) is suspended in 1-hexanol.
  • Sodium hydroxide (1.2 equiv) is added, and the mixture is heated at 120–130°C for 1–2 hours.
  • The product is extracted with methyl tert-butyl ether (MTBE), dried, and purified via recrystallization.

Key Data :

Parameter Value Source
Reaction Time 1–2 hours
Temperature 120–130°C
Yield 85–92%

Cyclization of Cyanoformimidate Derivatives

This method constructs the thiadiazole ring de novo using sulfur chlorides and cyanoformimidates.

Sulfur Monochloride-Mediated Cyclization

Reaction Scheme :
$$
\text{Hexyl Cyanoformimidate} + \text{S}2\text{Cl}2 \rightarrow \text{this compound}
$$

Conditions :

  • Solvent : Dimethylformamide (DMF) or benzene.
  • Temperature : 0–60°C, 1–20 hours.
  • Yield : 70–78%.

Procedure :

  • Hexyl cyanoformimidate (1.0 equiv) is added to sulfur monochloride (2–10 equiv) in DMF.
  • The mixture is stirred at 25°C for 16 hours.
  • The product is isolated via steam distillation or solvent extraction.

Key Data :

Parameter Value Source
Solvent DMF
Sulfur Chloride 2–10 equiv
Yield 70–78%

Alternative Methods

Palladium-Catalyzed Cross-Coupling

While less common, this compound can be synthesized via cross-coupling of halogenated precursors.

Reaction Scheme :
$$
\text{3-Bromo-4-chloro-1,2,5-thiadiazole} + \text{Hexanol} \xrightarrow{\text{Pd Catalyst}} \text{Product}
$$

Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : Tetrahydrofuran (THF), 80°C.
  • Yield : 60–65%.

Limitations : Side reactions due to ring decomposition require careful optimization.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred:

Parameter Value Source
Reactor Type Continuous Flow
Purification Distillation
Purity >99%

Comparative Analysis of Methods

Method Yield Cost Scalability
Nucleophilic Substitution 85–92% Low High
Cyclization 70–78% Moderate Moderate
Cross-Coupling 60–65% High Low

Reaction Optimization Insights

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Base Selection : Strong bases (NaOH) improve alkoxylation efficiency.
  • Temperature Control : Higher temperatures (>100°C) reduce reaction times but risk decomposition.

Challenges and Solutions

  • Purity Issues : Recrystallization from n-heptane or MTBE removes byproducts.
  • Moisture Sensitivity : Reactions require anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar 1,2,5-Thiadiazole Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly influences the compound’s properties. Key analogs include:

Compound Name Molecular Formula Substituent Melting Point (°C) Key Applications/Reactivity References
3-Chloro-4-methoxy-1,2,5-thiadiazole C₃H₃ClN₂OS Methoxy Not reported Intermediate for sulfonamide drugs (e.g., Sulfamethoxazole)
3-Chloro-4-morpholino-1,2,5-thiadiazole C₆H₈ClN₃OS Morpholino 46 Precursor to β-blockers (e.g., Timolol)
3-Chloro-4-(2-isopropoxyphenyl)-1,2,5-thiadiazole C₁₁H₁₂ClN₂OS Aryl-alkoxy Not reported Pharmaceutical intermediates
3-Chloro-4-fluoro-1,2,5-thiadiazole C₂ClFN₂S Fluoro Not reported Studied via IR/UV spectroscopy

Key Observations :

  • Hexyloxy vs. Methoxy derivatives are more compact, favoring synthetic accessibility .
  • Morpholino Substitution: The morpholino group introduces hydrogen-bonding capacity and rigidity, critical for receptor binding in β-blockers like Timolol .
  • Aryl-Alkoxy Derivatives : Bulky aryl groups (e.g., 2-isopropoxyphenyl) may sterically hinder reactions but enhance target specificity .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-hexyloxy-1,2,5-thiadiazole?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chloro-4-hydroxy-1,2,5-thiadiazole with hexyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Intermediate purification typically involves column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from dichloromethane/hexane mixtures . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of hydroxy precursor to alkylating agent) and reaction time (6–8 hours) .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on:

  • NMR spectroscopy : 1^1H NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., hexyloxy chain: δ 0.8–1.5 ppm for CH₃ and CH₂ groups; thiadiazole ring protons: δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.05 for C₉H₁₄ClN₃OS) .
  • Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What are the key stability considerations for storage and handling?

The compound is sensitive to moisture and light. Storage at 4°C in amber vials under inert gas (N₂ or Ar) is recommended . Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating avoidance of high-temperature processing .

Advanced Research Questions

Q. How do solvent and substituent effects influence the tautomerism of 1,2,5-thiadiazole derivatives?

Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the keto tautomer in polar solvents (ε > 10), while electron-donating groups (e.g., -NH₂) favor enol forms in non-polar media. Solvent polarity shifts proton transfer barriers by 2–5 kcal/mol, impacting bioactivity .

Q. What mechanistic insights exist for its role as a β-blocker intermediate?

In the synthesis of (S)-Timolol, this compound undergoes regioselective etherification with (R)-epichlorohydrin. The reaction proceeds via SN2 displacement, with stereochemical control ensured by chiral catalysis (e.g., (R)-BINOL derivatives). Kinetic studies show a second-order dependence on epichlorohydrin concentration .

Q. How can computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to β-adrenergic receptors. Key interactions include:

  • Hydrogen bonding between the thiadiazole sulfur and Ser49 residue.
  • Hydrophobic interactions of the hexyloxy chain with Leu32 and Phe41 . Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~ -8.2 kcal/mol) .

Q. Are there contradictions in reported biological activity data?

Discrepancies arise in cytotoxicity studies: Some reports indicate IC₅₀ > 100 μM (non-toxic to HEK293 cells), while others note apoptosis induction at 50 μM in cancer cells (e.g., MCF-7). These may stem from assay variability (MTT vs. Annexin V staining) or cell-line-specific metabolic pathways .

Methodological Challenges

Q. How to resolve low yields in alkylation reactions?

Common issues include:

  • Incomplete substitution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Byproduct formation : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol) and quench excess alkylating agent with ice-water .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° for the α-polymorph vs. 11.9°, 19.2° for the β-form .
  • Solid-state NMR : 13^{13}C CP/MAS spectra show splitting of thiadiazole carbons (Δδ = 1.2 ppm) due to crystal packing .

Q. How to assess photostability under experimental conditions?

Conduct accelerated degradation studies using UV/Vis irradiation (λ = 254 nm, 25°C). HPLC analysis (C18 column, 70:30 acetonitrile/water) tracks degradation products (e.g., sulfonic acid derivatives). First-order kinetics (t₁/₂ = 12 hours) suggest light-sensitive formulations require opaque packaging .

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